N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
Description
Historical Context and Development
The development of this compound emerges from the rich historical foundation of sulfonamide chemistry that dates back to the early twentieth century. Sulfanilamide was first synthesized by a German chemist in 1908, and by 1917, researchers at the Rockefeller Institute had begun exploring the combination of this chemical with quinine derivatives to enhance bactericidal properties. The profound therapeutic revolution initiated by sulfonamides gained momentum in the 1920s and 1930s when Dr. Gerhard Domagh at the Bayer subsidiary of I. G. Farbenindustrie systematically screened various dyes for antibacterial effects in animals.
The integration of thiadiazole moieties into sulfonamide structures represents a more recent advancement in medicinal chemistry. The 1,3,4-thiadiazole scaffold has evolved as a versatile heterocyclic platform due to its unique mesoionic character, which enables these five-membered rings to cross cellular membranes easily and interact strongly with biological targets. This property stems from the presence of different regions of positive and negative charges within the ring system, making thiadiazole derivatives particularly attractive for pharmaceutical applications.
Historical precedent for thiadiazole-based medications includes several commercially available drugs that demonstrate the therapeutic potential of this scaffold. Acetazolamide and methazolamide serve as carbonic anhydrase inhibitors with diuretic properties, while cefazolin represents the first generation of cephalosporin antibiotics containing thiadiazole functionality. Additionally, sulfamethizole exemplifies the antimicrobial sulfonamide class, and megazol has been developed as an antiparasitic agent. These established medications provide the scientific foundation for developing novel thiadiazole-sulfonamide compounds like this compound.
Significance in Medicinal Chemistry
The medicinal chemistry significance of this compound stems from its unique structural features that combine multiple pharmacologically active components. The compound incorporates the 1,3,4-thiadiazole heterocycle, which has demonstrated a broad spectrum of biological activities including antibacterial, anticancer, antiparasitic, and antiviral actions. The presence of the sulfur atom within the thiadiazole ring contributes to high liposolubility and improved pharmacokinetic properties, thereby enhancing the biological activity of compounds containing this structural motif.
The sulfonamide functionality within this compound represents a well-established pharmacophore with documented therapeutic applications. Recent research has demonstrated that thiadiazole-sulfonamide derivatives can function as dual inhibitors targeting multiple biological pathways simultaneously. For instance, studies have shown that compounds in this class can inhibit both epidermal growth factor receptor and carbonic anhydrase IX, providing a multitargeted approach to cancer therapy. This dual mechanism of action represents a significant advancement in drug design, as it allows for enhanced therapeutic efficacy while potentially reducing the likelihood of drug resistance development.
The structural design of this compound incorporates several key medicinal chemistry principles. The amino group at the 5-position of the thiadiazole ring provides opportunities for hydrogen bonding interactions with biological targets, while the ethyl linker offers conformational flexibility. The 4-methoxybenzenesulfonamide moiety contributes both to the compound's solubility properties and its potential for specific protein interactions. This combination of structural elements positions the compound as a promising candidate for further pharmaceutical development.
Current Research Trends
Contemporary research involving this compound and related compounds focuses primarily on anticancer applications and antimicrobial activities. Recent studies have demonstrated that thiadiazole-sulfonamide derivatives exhibit significant cytotoxic properties against various cancer cell lines. The development of these compounds as anticancer agents represents a major research trend, with investigators exploring their mechanisms of action through apoptosis induction and cell cycle disruption.
Current research methodologies emphasize the use of computational approaches to optimize the design of thiadiazole-sulfonamide compounds. Molecular docking studies and molecular dynamics simulations have become essential tools for understanding the binding interactions between these compounds and their biological targets. Density Functional Theory calculations are increasingly employed to assess molecular stability and electronic properties, while in silico absorption, distribution, metabolism, excretion, and toxicity predictions help evaluate the drug-like properties of new derivatives.
The trend toward combination therapy and multitargeted drug design has influenced research directions for compounds like this compound. Researchers are exploring the concept of "combi-molecules," which integrate multiple pharmacophores into single molecular entities to achieve synergistic therapeutic effects. This approach addresses current challenges in cancer treatment, including drug resistance and off-target effects, by providing compounds that can simultaneously interact with multiple biological pathways.
Table 1: Comparative Analysis of Thiadiazole-Sulfonamide Derivatives in Current Research
| Compound Class | Molecular Weight Range | Primary Research Focus | Key Biological Targets |
|---|---|---|---|
| Simple Thiadiazole-Sulfonamides | 250-300 g/mol | Antimicrobial Activity | Bacterial Enzymes |
| Extended Chain Derivatives | 300-400 g/mol | Anticancer Applications | Epidermal Growth Factor Receptor, Carbonic Anhydrase |
| Hybrid Compounds | 400-500 g/mol | Dual-Target Therapy | Multiple Kinases, Metabolic Enzymes |
Recent publications highlight the importance of structure-activity relationship studies in optimizing thiadiazole-sulfonamide compounds. Research has shown that substituent modifications on both the thiadiazole ring and the benzenesulfonamide moiety can significantly influence biological activity. For example, compounds with electron-withdrawing substitutions such as nitro groups tend to exhibit greater antibacterial activities compared to those with electron-donating substituents like methyl and methoxy groups.
The integration of advanced analytical techniques has enhanced the characterization of compounds like this compound. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry provide comprehensive structural confirmation, while high-resolution techniques enable detailed investigation of molecular interactions. These analytical advancements support the development of more precise structure-activity relationships and facilitate the rational design of improved therapeutic agents.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference Method |
|---|---|---|
| Molecular Formula | C11H14N4O3S2 | Chemical Analysis |
| Molecular Weight | 314.38 g/mol | Mass Spectrometry |
| Chemical Abstracts Service Number | 1199215-77-4 | Registry Database |
| Simplified Molecular Input Line Entry System | COC1=CC=C(C=C1)S(=O)(=O)NCCC1=NN=C(N)S1 | Computational Chemistry |
Current research trends also emphasize the importance of selectivity in anticancer drug development. Studies have demonstrated that well-designed thiadiazole-sulfonamide compounds can exhibit high selectivity for cancer cells over normal cells, with selectivity indices exceeding 50-fold in some cases. This selectivity is crucial for developing therapeutic agents with improved safety profiles and reduced systemic toxicity.
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S2/c1-18-8-2-4-9(5-3-8)20(16,17)13-7-6-10-14-15-11(12)19-10/h2-5,13H,6-7H2,1H3,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAVPGJJTHVQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Preparation
The one-pot preparation involves the treatment of semicarbazides with a polymer-supported phosphazine base (PS-BEMP) and an excess of sulfonyl chloride in acetonitrile at 150 °C.
Table 1: Optimization of Reaction Conditions
Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Sulfonamide
5-Amino-1,3,4-thiadiazole-2-sulfonamide can be synthesized from acetazolamide with hydrochloric acid in ethanol under reflux conditions.
- React acetazolamide with concentrated hydrochloric acid in ethanol.
- Reflux the reaction mixture for 4 hours.
- Evaporate the solvent.
- Pour saturated sodium bicarbonate solution slowly into the reaction mixture.
- Extract the compound with ethyl acetate.
Further Elaboration on Thiadiazole Synthesis
- From Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate serves as a precursor for synthesizing various thiadiazole derivatives.
- Reactions It can be reacted with lithium aluminum hydride in tetrahydrofuran to yield (5-amino-1,3,4-thiadiazol-2-yl)methanol. It also reacts with 4-chlorobenzaldehyde and sodium triacetoxyborohydride in isopropyl alcohol to produce substituted thiadiazoles.
- General Procedure : Reacting ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate with pyridine at 20 - 95℃ for 48.25h can yield other compounds.
Table 2: Reactions of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
| Reactant | Conditions | Product(s) |
|---|---|---|
| Lithium aluminum hydride | Tetrahydrofuran, 20℃, 1 hour | (5-amino-1,3,4-thiadiazol-2-yl)methanol |
| 4-Chlorobenzaldehyde, Sodium triacetoxyborohydride | Isopropyl alcohol, trifluoroacetic acid, 20 - 70℃, 18 hours | Substituted thiadiazoles |
| Pyridine | 20 - 95℃, 48.25 hours | Various compounds |
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNOS
Molecular Weight : 314.384 g/mol
IUPAC Name : N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide
The compound features a thiadiazole ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties.
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with a thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Case Study : A study demonstrated that derivatives of 2-amino-1,3,4-thiadiazole displayed higher antimicrobial efficacy against strains like Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32.6 | Higher than Itraconazole (47.5) |
| 2-Amino-1,3,4-thiadiazole | 25.0 | Effective against Gram-positive bacteria |
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Thiadiazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study : Research has shown that certain thiadiazole derivatives can inhibit specific kinases involved in cancer cell proliferation. The introduction of the methoxy group in this compound may enhance its selectivity towards these targets .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. The sulfonamide group is known to play a crucial role in modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . In anticancer applications, it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations:
- Methoxy vs. Nitro Groups : The methoxy substituent (electron-donating) improves solubility and resonance stabilization compared to the electron-withdrawing nitro group .
- Linker Effects: Ethyl spacers (as in the target compound) enhance conformational flexibility compared to direct sulfonamide linkages (e.g., 4-Amino-N-(5-methyl-thiadiazol-2-yl)benzenesulfonamide) .
- Halogen and Fluorine Substituents : Difluoromethyl and chloro groups introduce unique intermolecular interactions (e.g., C–Cl···π), which may influence crystallinity and bioavailability .
Solubility and Physicochemical Properties
- Target Compound: The 4-methoxy group increases polarity, enhancing aqueous solubility compared to non-polar substituents (e.g., methyl, nitro) .
- 4-Amino-N-(5-methyl-thiadiazol-2-yl)benzenesulfonamide: Reported solubility in DMSO >50 mg/mL, whereas methoxy analogs are more soluble in polar solvents .
- Nitro Derivatives : Lower solubility due to nitro’s hydrophobic nature, limiting pharmacokinetic applications .
Biological Activity
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C11H14N4O3S2
- Molecular Weight : 306.37 g/mol
The structure features a thiadiazole ring, which is known for its diverse biological activities, linked to a methoxybenzenesulfonamide moiety.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound this compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32.6 μg/mL |
| This compound | Escherichia coli | 47.5 μg/mL |
| Megazol (reference compound) | Trypanosoma brucei | 25 μg/mL |
The compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. This compound has shown cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.28 |
| This compound | HepG2 (liver cancer) | 9.6 |
The results indicate that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells . Mechanistic studies revealed that treatment with this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the upregulation of pro-apoptotic factors like Bax and caspase 9 .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The thiadiazole moiety may interfere with nucleic acid synthesis in microorganisms.
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells by modulating key regulatory proteins involved in cell survival and death .
- Synergistic Effects : When combined with other antimicrobial agents or anticancer drugs, this compound may enhance overall efficacy through synergistic interactions.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiadiazole derivatives in treating resistant strains of bacteria and various cancers. For instance:
- A study demonstrated that compounds similar to this compound showed enhanced activity against drug-resistant Staphylococcus aureus strains .
- Another investigation focused on the synthesis of new thiadiazole derivatives that showed improved cytotoxicity against HepG2 cells compared to existing treatments .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a 5-amino-1,3,4-thiadiazole derivative with a substituted benzenesulfonyl chloride. For example, reacting 5-amino-1,3,4-thiadiazol-2-ethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Optimization includes:
- Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or THF to enhance reactivity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic techniques are essential for characterizing this compound, and what critical data points should researchers prioritize?
- Methodological Answer :
- 1H NMR : Focus on the sulfonamide NH proton (δ 10.5–11.5 ppm) and methoxy group (δ ~3.8 ppm). Thiadiazole protons appear as singlets (δ 8.0–8.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH bending (~1600 cm⁻¹) .
- Elemental Analysis : Ensure C, H, N, S percentages match theoretical values (±0.4% tolerance).
- Mass Spectrometry (EI/ESI) : Verify molecular ion [M+H]+ and fragmentation patterns consistent with the sulfonamide-thiadiazole scaffold .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial or anticancer activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with halogens or bulkier alkoxy groups) to assess electronic/steric effects on bioactivity.
- Biological Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or MTT assays for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values across analogs.
- Computational Docking : Model interactions with target enzymes (e.g., dihydrofolate reductase for antimicrobial activity) using software like AutoDock Vina. Prioritize analogs with stronger predicted binding affinities .
Q. What strategies are effective in resolving contradictions in biological activity data across different studies?
- Methodological Answer :
- Purity Validation : Re-analyze conflicting batches via HPLC (≥98% purity threshold) and TLC (single spot) to rule out impurities .
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).
- Metabolic Stability Tests : Use liver microsome assays to determine if discrepancies arise from differential compound metabolism .
Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity or metabolic pathways?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to predict reactive sites (e.g., sulfonamide sulfur for nucleophilic attack). Compare with experimental LC-MS/MS data on degradation products.
- ADMET Prediction : Tools like SwissADME can forecast metabolic hotspots (e.g., methoxy demethylation) and guide synthetic modifications to enhance stability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in NMR spectral data for the thiadiazole core?
- Methodological Answer :
- Solvent Effects : Re-acquire spectra in DMSO-d₆ vs. CDCl₃; thiadiazole protons may shift due to hydrogen bonding.
- Dynamic Effects : Check for tautomerism (e.g., thione-thiol equilibria) via variable-temperature NMR.
- Reference Standards : Compare with published data for structurally validated analogs (e.g., δ 8.2 ppm for thiadiazole-CH in ) .
Experimental Design Considerations
Q. What in vitro assays are most appropriate for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of carbonic anhydrase or acetylcholinesterase.
- IC₅₀ Determination : Perform dose-response curves with at least six concentrations (n=3 replicates).
- Selectivity Screening : Test against off-target enzymes (e.g., COX-2) to assess specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
